![molecular formula C15H11ClF3N5OS2 B2897919 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 746610-73-1](/img/structure/B2897919.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
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Description
Synthesis Analysis
The synthesis of this compound likely involves several steps, including the assembly of the triazole and thiophene moieties. Researchers may have employed heterocyclization reactions, such as Gewald, Paal–Knorr, Fiesselmann, or Hinsberg synthesis, to construct the thiophene ring system. These methods are typical for generating thiophene derivatives .
Scientific Research Applications
Synthesis and Structural Insights
This compound belongs to a category of chemicals that have been synthesized for their notable properties, including antimicrobial and potential antitumor activities. The synthesis processes often involve the condensation of various heterocyclic components to produce compounds with the desired functional groups and structural features. These processes are complemented by structural elucidation techniques such as NMR, IR spectra, and elemental analysis to confirm the compound's identity and purity (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antimicrobial Activity
A significant area of application for this compound and its derivatives is in exploring their antimicrobial efficacy. Studies have synthesized various derivatives to assess their in vitro antibacterial and antifungal activities against a range of pathogens. These studies aim to determine the structure-activity relationships that contribute to their antimicrobial potency, which could lead to the development of new therapeutic agents (Baviskar, Khadabadi, & Deore, 2013).
Antitumor Activity
The potential antitumor activity of derivatives of this compound has also been a subject of research. By synthesizing and evaluating various derivatives against human tumor cell lines, researchers aim to uncover compounds with considerable anticancer activity. This involves the preparation of the compound using specific pharmacophoric groups and assessing their efficacy in inhibiting the growth of cancer cells (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Studies of Derivatives
Further studies on derivatives, including sulfanilamide derivatives and Schiff bases, highlight the synthesis, characterization, and antimicrobial screening against various strains. These studies underscore the versatility of this compound's framework in generating derivatives with potential application in combating microbial infections (Lahtinen et al., 2014).
Pharmacological Evaluations
Beyond antimicrobial and antitumor activities, derivatives of this compound have been evaluated for other pharmacological properties, including CNS depressant activity and antiexudative effects. These evaluations aim to explore the broader therapeutic potential of these compounds in various medical conditions (Bhattacharjee, Saravanan, & Mohan, 2011).
properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N5OS2/c16-10-4-3-8(6-9(10)15(17,18)19)21-12(25)7-27-14-23-22-13(24(14)20)11-2-1-5-26-11/h1-6H,7,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVYPKFLKDDREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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